molecular formula C10H9NO3S2 B11860225 4-(Methylsulfanyl)quinoline-8-sulfonic acid CAS No. 71330-95-5

4-(Methylsulfanyl)quinoline-8-sulfonic acid

Cat. No.: B11860225
CAS No.: 71330-95-5
M. Wt: 255.3 g/mol
InChI Key: IIMHFOXNDQVHDJ-UHFFFAOYSA-N
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Description

4-(Methylthio)quinoline-8-sulfonic acid is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)quinoline-8-sulfonic acid typically involves the introduction of the methylthio and sulfonic acid groups into the quinoline ring. One common method is the sulfonation of 4-(Methylthio)quinoline using sulfuric acid or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Methylthio)quinoline-8-sulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)quinoline-8-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures ranging from -20°C to 25°C.

    Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents like dimethylformamide, and temperatures ranging from 25°C to 100°C.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonate esters.

    Substitution: Quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Methylthio)quinoline-8-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylthio)quinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-8-sulfonic acid: Similar structure but with a hydroxyl group instead of a methylthio group.

    4-Aminoquinoline-8-sulfonic acid: Contains an amino group instead of a methylthio group.

    4-Methylquinoline-8-sulfonic acid: Contains a methyl group instead of a methylthio group.

Uniqueness

4-(Methylthio)quinoline-8-sulfonic acid is unique due to the presence of both the methylthio and sulfonic acid groups, which confer distinct chemical properties and reactivity. The combination of these functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

71330-95-5

Molecular Formula

C10H9NO3S2

Molecular Weight

255.3 g/mol

IUPAC Name

4-methylsulfanylquinoline-8-sulfonic acid

InChI

InChI=1S/C10H9NO3S2/c1-15-8-5-6-11-10-7(8)3-2-4-9(10)16(12,13)14/h2-6H,1H3,(H,12,13,14)

InChI Key

IIMHFOXNDQVHDJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O

Origin of Product

United States

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